[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride
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Overview
Description
This compound appears to contain several functional groups, including an aminooxane, a piperidine, and a pyrazole. These groups are common in many pharmaceutical compounds due to their versatile chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the aminooxane and pyrazole groups might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
Molecular Interactions and Structural Analysis
Research has delved into understanding the molecular interactions of closely related compounds with biological receptors, which can provide insights into the potential applications of the specified compound. For instance, a study by Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, utilizing conformational analysis and pharmacophore models to assess binding interactions (Shim et al., 2002). Similarly, Karthik et al. (2021) characterized a compound through spectroscopic techniques and theoretical calculations, revealing its structural and electronic properties, which are essential for understanding the scientific applications of the compound (Karthik et al., 2021).
Synthesis Techniques
The synthesis of complex molecules like "[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride" and its derivatives is crucial for their application in scientific research. Burgos et al. (1992) provided a comprehensive synthesis and study of structurally related compounds, enhancing understanding of their conformational preferences and potential biochemical applications (Burgos et al., 1992).
Potential Therapeutic Applications
The exploration of therapeutic applications is a significant aspect of scientific research related to complex molecules. Research by Hafez et al. (2016) synthesized novel derivatives and evaluated them for antimicrobial and anticancer activity, highlighting the potential of such compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study by Tobiishi et al. (2007) focused on synthesizing methoxy and fluorine analogs to develop tracers for medical imaging, indicating the compound's utility in diagnostic procedures (Tobiishi et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(3-aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2.ClH/c1-4-16(5-2)24-14(3)13-18(22-24)20(25)23-10-8-15(9-11-23)19-17(21)7-6-12-26-19;/h13,15-17,19H,4-12,21H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTAXZJNTGWWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C(=O)N2CCC(CC2)C3C(CCCO3)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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